molecular formula C13H12ClNO2 B14489935 Ethyl 5-(4-chlorophenyl)furan-2-carboximidate CAS No. 65795-31-5

Ethyl 5-(4-chlorophenyl)furan-2-carboximidate

Cat. No.: B14489935
CAS No.: 65795-31-5
M. Wt: 249.69 g/mol
InChI Key: MADHERACZLLFHZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)furan-2-carboximidate is a chemical compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with an ethyl group, a 4-chlorophenyl group, and a carboximidate group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorophenyl)furan-2-carboximidate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the 4-chlorophenyl group and the carboximidate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures efficient production and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)furan-2-carboximidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The furan ring and the substituents can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new furan derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)furan-2-carboximidate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs with therapeutic properties.

    Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)furan-2-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core.

    2,5-Dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: A furan derivative with different substituents, showing varied biological activity.

Uniqueness

Ethyl 5-(4-chlorophenyl)furan-2-carboximidate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

65795-31-5

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)furan-2-carboximidate

InChI

InChI=1S/C13H12ClNO2/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3

InChI Key

MADHERACZLLFHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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